![molecular formula C11H14N2 B2560389 1,4-ジアザトリシクロ[7.3.1.0<sup>5,13</sup>]トリデカ-5(13),6,8-トリエン CAS No. 86663-66-3](/img/structure/B2560389.png)
1,4-ジアザトリシクロ[7.3.1.05,13]トリデカ-5(13),6,8-トリエン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7-Tetrahydro-1h,5h-pyrido[1,2,3-de]quinoxaline is a heterocyclic compound with a fused ring structure
科学的研究の応用
Antimicrobial Activity
Research indicates that derivatives of quinoxaline compounds exhibit notable antimicrobial properties. For instance:
- Antiviral Activity: Certain derivatives have shown effectiveness against viruses such as HSV-1 and cytomegalovirus. The mechanism involves inhibition of viral replication at concentrations ranging from 1 to 5 mM depending on the virus and cell type used in assays .
- Antibacterial Effects: Quinoxaline derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. A study highlighted that specific derivatives showed dual activity as both anticancer and antimicrobial agents .
Anticancer Potential
Numerous studies have focused on the anticancer properties of quinoxaline derivatives:
- Inhibition of Tumor Cell Lines: Compounds derived from quinoxaline have been synthesized and tested against various tumor cell lines. For example, tetrazolo[1,5-a]quinoxaline derivatives exhibited superior inhibitory effects compared to traditional chemotherapeutics like doxorubicin .
- Mechanism of Action: The anticancer activity is often attributed to their ability to induce apoptosis in cancer cells while remaining non-cytotoxic to normal cells .
Treatment of Chronic Diseases
Quinoxaline derivatives are being explored for their potential in treating chronic conditions:
- Diabetes Management: Certain compounds have shown promise in improving glucose homeostasis and reducing hyperglycemia in diabetic models .
- Anti-inflammatory Effects: Some quinoxaline derivatives exhibit anti-inflammatory properties by inhibiting enzymes involved in inflammatory pathways (e.g., lipoxygenase), which could be beneficial in treating conditions like arthritis or cardiovascular diseases .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for the development of effective therapeutic agents:
- Substitution Patterns: The biological activity of quinoxaline derivatives is highly dependent on specific substitution patterns on the core structure. Variations can lead to significant differences in potency against various biological targets .
Case Studies and Research Findings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7-Tetrahydro-1h,5h-pyrido[1,2,3-de]quinoxaline typically involves multi-step reactions. One common method includes the chlorination of 9-bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline, followed by bromination using hydrobromic acid to obtain the target compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions: 2,3,6,7-Tetrahydro-1h,5h-pyrido[1,2,3-de]quinoxaline can undergo various chemical reactions, including:
- **Ox
生物活性
2,3,6,7-Tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxaline is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the quinoxaline family, which is known for various pharmacological properties including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of 2,3,6,7-Tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxaline based on recent research findings.
Chemical Structure and Properties
The chemical structure of 2,3,6,7-Tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxaline can be represented as follows:
- IUPAC Name : 1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene
- Molecular Formula : C11H14N2
- CAS Number : 86663-66-3
Anticancer Activity
Recent studies have demonstrated that derivatives of quinoxaline compounds exhibit significant anticancer properties. For instance:
- Growth Inhibition : A study reported that certain quinoxaline derivatives showed up to 55.75% growth inhibition against melanoma cell lines (MALME-M) .
- IC50 Values : Compound variations indicated that some derivatives had IC50 values as low as 0.071 μM against human hepatoma cells (SMMC-7721) and 0.126 μM against cervical cancer cells (HeLa) .
The structure-activity relationship (SAR) analysis revealed that:
- Unsubstituted aromatic rings exhibited higher activity.
- Electron-withdrawing groups increased potency compared to electron-donating groups.
Antimicrobial Activity
Quinoxaline derivatives have also been evaluated for their antibacterial and antifungal properties. The compound has shown effectiveness against various bacterial strains and fungi .
Neuropharmacological Effects
Some studies suggest potential anticonvulsant effects of quinoxaline derivatives. For example:
- Compounds were tested in animal models for seizure activity and showed promising results in reducing seizure frequency and duration .
Study 1: Anticancer Efficacy
In a detailed study involving multiple cancer cell lines:
- Compounds Tested : Various derivatives of 2,3,6,7-Tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxaline were synthesized and tested.
- Results : Compounds with specific substitutions exhibited significant cytotoxicity with IC50 values ranging from 0.071 to 0.164 μM across different cell lines .
Study 2: Antimicrobial Activity Assessment
A comparative study assessed the antimicrobial efficacy of this compound against standard bacterial strains:
- Results : The compound displayed a minimum inhibitory concentration (MIC) effective against both Gram-positive and Gram-negative bacteria .
Summary of Biological Activities
特性
IUPAC Name |
1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-3-9-4-2-7-13-8-6-12-10(5-1)11(9)13/h1,3,5,12H,2,4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSCUUZUTFIHQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)NCCN3C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。